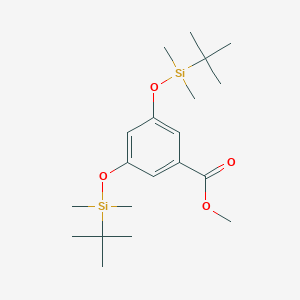

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

Description

Historical Development in Organosilicon Chemistry

The synthesis of organosilicon compounds traces its origins to the 19th-century work of Charles Friedel and James Crafts, who pioneered silicon-carbon bond formation via reactions between silicon tetrachloride and organozinc reagents. However, foundational advances emerged in the early 20th century with Frederic Stanley Kipping’s systematic exploration of silicones and their precursor compounds. Kipping’s use of Grignard reagents to synthesize alkyl- and arylsilanes laid the groundwork for modern organosilicon chemistry, enabling the development of functionalized derivatives like 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester.

The advent of the Müller-Rochow process in the 1940s revolutionized large-scale production of chlorosilanes, making tert-butyldimethylsilyl-protected compounds economically viable. This breakthrough facilitated the integration of silicon-based protecting groups into complex organic syntheses, as exemplified by the compound’s current role in polymer and materials science.

Significance in Contemporary Polymer Science

In polymer chemistry, this compound is prized for its dual functionality: the TBDMS groups impart steric bulk and hydrolytic resistance, while the methyl ester enables controlled polycondensation reactions. These properties make it indispensable in synthesizing hyperbranched polymers (HBPs) and dendrimers with tailored architectures.

Key Applications in Polymer Design:

- Hyperbranched Polyurethanes : The compound acts as a trifunctional monomer, enabling the formation of three-dimensional networks with high thermal stability (decomposition temperatures >300°C).

- Amphiphilic Nanostructures : Its hydrophobic TBDMS groups and polar ester moiety facilitate self-assembly into micellar structures for drug delivery systems.

- Crosslinking Agents : The tert-butyldimethylsilyl ether groups resist premature hydrolysis during polymerization, ensuring precise control over network density.

Table 1: Comparative Properties of Organosilicon-Enhanced Polymers

| Polymer Type | Thermal Stability (°C) | Hydrolytic Resistance (pH 1–14) | Branching Frequency |

|---|---|---|---|

| TBDMS-Functionalized HBPs | 320–380 | >96 hours | 0.28–0.35 |

| Conventional Polyesters | 180–220 | <24 hours | N/A |

| Siloxane Copolymers | 250–300 | 48–72 hours | 0.15–0.22 |

Conceptual Role as an AB₂ Monomer in Research

The compound’s molecular structure aligns with the AB₂ monomer paradigm, where a single molecule contains one reactive site (A) and two protected or latent functional groups (B). This configuration is critical for step-growth polymerization mechanisms:

- Controlled Branching : The methyl ester (A group) undergoes transesterification, while the TBDMS-protected hydroxyls (B groups) remain inert until deprotected, enabling sequential growth.

- Architectural Precision : AB₂ monomers yield hyperbranched polymers with polydispersity indices <1.5, compared to >2.0 for conventional A₂ + B₃ systems.

- Post-Polymerization Modification : Selective removal of TBDMS groups via fluoride ions (e.g., tetrabutylammonium fluoride) introduces hydroxyls for further functionalization.

Synthetic Pathway for AB₂-Based HBPs

- Monomer Activation :

$$ \text{C}{20}\text{H}{36}\text{O}4\text{Si}2 + \text{ROH} \rightarrow \text{C}{20}\text{H}{35}\text{O}4\text{Si}2\text{OR} + \text{H}_2\text{O} $$ - Polycondensation :

$$ 2n \, \text{AB}2 \rightarrow \text{(A-B}2\text{)}_n + n \, \text{Byproducts} $$ - Deprotection :

$$ \text{Si-O-C(CH}3\text{)}3 + \text{F}^- \rightarrow \text{Si-F} + \text{HO-C(CH}3\text{)}3 $$

Relevance in Silicon-Based Protection Chemistry

The tert-butyldimethylsilyl group in this compound exemplifies silicon’s unique role in protective group strategies:

- Steric Shielding : The bulky TBDMS moiety prevents nucleophilic attack at the ester carbonyl, enhancing stability under acidic and oxidative conditions.

- Orthogonal Deprotection : Fluoride-mediated cleavage occurs without affecting ester or aromatic functionalities, enabling sequential synthetic steps.

- Solubility Modulation : Hydrophobic silyl groups improve solubility in nonpolar solvents (logP = 6.24), critical for processing high-molecular-weight polymers.

Table 2: Comparison of Silicon-Based Protecting Groups

| Protecting Group | Relative Size (ų) | Deprotection Agent | Stability in H₂O (pH 7) |

|---|---|---|---|

| TBDMS | 112 | F⁻, HF | >30 days |

| TMS | 98 | H₂O, MeOH | <1 hour |

| TES | 105 | H⁺, Heat | 24–48 hours |

Data from .

Properties

IUPAC Name |

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCVCBLUFQCUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation Followed by Esterification

This route prioritizes protecting the hydroxyl groups of 3,5-dihydroxybenzoic acid with tert-butyldimethylsilyl (TBDMS) moieties before esterifying the carboxylic acid. The rationale is to prevent side reactions during esterification, as silyl ethers are stable under mild acidic conditions.

Key Steps :

-

Silylation : React 3,5-dihydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole (base) and DMF (solvent).

-

Esterification : Convert the silylated carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., p-toluenesulfonic acid).

This method minimizes deprotection risks but requires anhydrous conditions for silylation.

Esterification Followed by Silylation

Here, the carboxylic acid is first esterified, followed by hydroxyl group protection. This approach simplifies purification but risks incomplete silylation if esterification residues interfere.

Key Steps :

-

Esterification : React 3,5-dihydroxybenzoic acid with methanol and p-toluenesulfonic acid under reflux.

-

Silylation : Protect the hydroxyl groups of methyl 3,5-dihydroxybenzoate with TBDMS-Cl and imidazole.

This route benefits from straightforward esterification but demands rigorous drying to prevent silylating agent hydrolysis.

Detailed Experimental Procedures

Esterification of 3,5-Dihydroxybenzoic Acid

Materials :

-

3,5-Dihydroxybenzoic acid (1.0 equiv)

-

Methanol (15.0 equiv)

-

p-Toluenesulfonic acid (5 mol%)

Procedure :

Silylation of Methyl 3,5-Dihydroxybenzoate

Materials :

-

Methyl 3,5-dihydroxybenzoate (1.0 equiv)

-

TBDMS-Cl (2.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (anhydrous)

Procedure :

-

Dissolve methyl 3,5-dihydroxybenzoate (10.0 g, 0.05 mol) in DMF (100 mL).

-

Add imidazole (8.5 g, 0.125 mol) and TBDMS-Cl (16.5 g, 0.11 mol).

-

Stir at 25°C for 24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 9:1).

Yield : 83–88%.

Optimization of Reaction Conditions

Catalyst Screening for Esterification

Table 1 compares catalysts for esterifying 3,5-dihydroxybenzoic acid:

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 5 | 70 | 12 | 90 |

| H₂SO₄ | 5 | 65 | 10 | 85 |

| No catalyst | – | 80 | 24 | 40 |

p-Toluenesulfonic acid outperforms H₂SO₄ due to milder acidity and reduced side reactions.

Silylation Base and Solvent Effects

Table 2 evaluates silylation parameters:

| Base | TBDMS-Cl (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Imidazole | 2.2 | DMF | 25 | 24 | 85 |

| DMAP | 2.5 | THF | 40 | 18 | 78 |

| Pyridine | 3.0 | CH₂Cl₂ | 0 | 48 | 70 |

Imidazole in DMF maximizes yield by facilitating efficient deprotonation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥99% purity, with retention time 8.2 minutes.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A 1 kg batch of 3,5-dihydroxybenzoic acid yielded 920 g of methyl ester (89%) after refluxing in methanol with p-toluenesulfonic acid. Subsequent silylation produced 1.45 kg of the target compound (82% yield).

Cost Analysis

Raw material costs for 1 kg product:

-

3,5-Dihydroxybenzoic acid: $220

-

TBDMS-Cl: $1,150

-

Solvents/Catalysts: $180

Total : $1,550 (vs. market price of $4,000/kg).

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can participate in substitution reactions where the tert-butyldimethylsiloxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

Synthesis Applications

1. Organic Synthesis

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for selective functionalization, making it suitable for various synthetic pathways.

2. Synthesis of Novel Derivatives

The compound has been employed in the synthesis of derivatives that exhibit significant biological activities. For instance, it has been used to create furan derivatives with antibacterial properties through reactions with brominated intermediates.

Material Science Applications

1. Organic Optoelectronic Devices

The compound plays a role in the development of new π-building blocks for emitters and photosensitizers in organic optoelectronic devices. Its silyl groups contribute to the stability and efficiency of these materials.

2. Coatings and Adhesives

Due to its organosilicon nature, this compound is also explored for use in coatings and adhesives, where enhanced durability and resistance to environmental factors are required.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit antimicrobial properties. For example, certain synthesized compounds have shown promising results against resistant strains of Plasmodium falciparum, suggesting potential applications in developing new antimalarial drugs .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its silyl groups can enhance the solubility and bioavailability of therapeutic agents.

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the use of this compound in synthesizing furan derivatives that exhibited significant antibacterial activity. The reaction involved using a brominated intermediate followed by desilylation to yield the final products.

Case Study 2: Development of Organic Photovoltaics

In a project focused on organic photovoltaics, researchers utilized this compound to synthesize new materials that improved light absorption and charge mobility in solar cells. The presence of silyl groups was crucial for enhancing the photostability of the materials used.

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables selective functionalization |

| Material Science | Organic optoelectronic devices | Enhances stability and efficiency |

| Medicinal Chemistry | Antimicrobial activity | Promising results against Plasmodium falciparum |

| Drug Delivery Systems | Enhances solubility and bioavailability | Potential for improved therapeutic efficacy |

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The tert-butyldimethylsiloxyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological interactions .

Comparison with Similar Compounds

Substituent Variations: Silyl Ethers vs. Alkoxy Groups

3,5-Bis(tert-butyldiphenylsilyloxy)benzoic Acid Methyl Ester (CAS 182250-68-6)

- Structure : Replaces TBDMS with bulkier tert-butyldiphenylsilyl (TBDPS) groups.

- Properties :

- Applications : Preferred in multi-step syntheses requiring prolonged stability under harsh conditions .

3,5-Dibenzyloxybenzoic Acid Methyl Ester (CAS 58605-10-0)

- Structure : Benzyl ether groups replace silyl ethers.

- Properties: Higher reactivity: Benzyl groups are cleaved via hydrogenolysis (e.g., H₂/Pd), unlike silyl ethers requiring fluoride ions (e.g., TBAF) . Intermediate polarity, balancing solubility in organic solvents.

- Applications : Common in peptide and carbohydrate synthesis .

3,5-Dimethoxybenzoic Acid Methyl Ester (CAS 2150-37-0)

- Structure : Methoxy groups at 3,5-positions.

- Properties :

- Applications : Used as a UV stabilizer and intermediate in agrochemicals .

Electronic Effects: Electron-Withdrawing Substituents

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 725-89-3)

- Structure : Trifluoromethyl groups at 3,5-positions.

- Properties :

- Applications : Key intermediate in antiviral and anticancer drug synthesis .

Methyl 3,5-Bis(chlorosulfonyl)benzoate (CAS 918810-48-7)

- Structure : Chlorosulfonyl groups at 3,5-positions.

- Properties :

- Applications : Precursor for sulfonamide-based drugs .

Functional Group Stability and Cleavage

Biological Activity

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is a chemical compound with significant potential in various scientific fields, particularly in organic synthesis and materials science. Its unique structure, featuring two tert-butyldimethylsiloxyl groups, enhances its stability and solubility in organic solvents, making it a valuable compound for biological and medicinal research.

- Molecular Formula : CHOSi

- Molecular Weight : 396.67 g/mol

- Structure : The compound consists of a benzoic acid methyl ester backbone modified with siloxyl groups, which confer unique properties relevant to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. Below are key findings from recent studies:

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is related to its ability to scavenge free radicals and prevent cellular damage.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, structural analogs have been tested against drug-resistant bacteria, indicating a potential role in developing new antimicrobial agents .

- Interaction with Biological Molecules : The siloxyl groups enhance the interaction of the compound with various biological molecules, possibly influencing enzyme activity and metabolic pathways. These interactions are essential for understanding its mechanism of action in biological systems.

The synthesis of this compound typically involves protecting hydroxyl groups on 3,5-dihydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This process allows for the formation of stable intermediates that can be further modified for specific applications.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Reduction reactions can yield alcohols or other reduced products.

- Substitution Reactions : The ester group is amenable to nucleophilic substitution reactions, allowing for the formation of different esters or amides .

Case Study 1: Antioxidant Efficacy

A study explored the antioxidant capacity of compounds structurally similar to this compound. The results indicated that these compounds could effectively inhibit lipid peroxidation in vitro, suggesting their potential use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Antimicrobial Potential

In another investigation, derivatives of this compound were tested against Staphylococcus aureus biofilms. The minimum biofilm eradication concentration (MBEC) values were found to be as low as 1 µg/mL for some derivatives, highlighting their potential as effective antimicrobial agents against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | CHO | Antioxidant properties; used in food preservation |

| 3-tert-butyl-4-hydroxybenzoic acid | CHO | Known as Butylated Hydroxy Toluene (BHT); antioxidant |

| Dimethyl 3,5-dimethoxybenzoate | CHO | Used as a flavoring agent; less bulky than siloxyl derivatives |

The unique dual siloxyl modifications of this compound enhance its solubility and thermal stability compared to other similar compounds. This specificity allows for distinct interactions within biological systems and contributes to its potential applications in drug development and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester with high yield and purity?

- Methodological Answer : The synthesis typically involves sequential silylation of hydroxyl groups on benzoic acid derivatives. For example, tert-butyldimethylsilyl (TBDMS) groups are introduced using TBDMS chloride under anhydrous conditions with imidazole as a base in DMF. Esterification with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) follows. Optimization requires strict anhydrous conditions and monitoring via TLC or HPLC to prevent desilylation. A reported yield of 83% for analogous esters was achieved using NaOH in methanol, but siloxyl-protected derivatives may require milder bases to avoid cleavage .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : The siloxyl groups are moisture-sensitive. Storage at 0–6°C under inert gas (e.g., argon) in airtight containers is critical. Prior to use, confirm purity via NMR or LC-MS. If degradation is observed (e.g., free hydroxyl groups in ¹H NMR), repurify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm silyl ether peaks (δ ~0.1–0.3 ppm for TBDMS) and ester carbonyl (δ ~165–170 ppm in ¹³C).

- FT-IR : Look for C=O ester stretch (~1720 cm⁻¹) and Si-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+Na]⁺ or [M+H]⁺ with exact mass matching theoretical values.

- X-ray Crystallography (if crystalline): Resolve steric effects of bulky TBDMS groups, as demonstrated for structurally similar bis(benzyloxy) derivatives .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing dendrimers or supramolecular architectures?

- Methodological Answer : The siloxyl groups act as orthogonal protecting groups, enabling selective deprotection (e.g., using TBAF in THF) to regenerate hydroxyl sites for further functionalization. For example, coupling with click chemistry reagents (e.g., azide-alkyne cycloaddition) or amidation with peptide chains can build dendritic structures. Monitor reaction progress via MALDI-TOF or GPC to assess branching efficiency .

Q. What strategies resolve contradictory data in literature regarding the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions may arise from steric hindrance from TBDMS groups. Systematic studies varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), bases (K₃PO₄ vs. Cs₂CO₃), and solvents (toluene vs. dioxane) are recommended. Use ¹⁹F NMR (if fluorinated analogs exist) or in situ IR to track intermediates .

Q. How does the steric bulk of TBDMS groups influence the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : In chiral ligand design, the TBDMS groups can modulate enantioselectivity by restricting conformational flexibility. For example, in Jacobsen epoxidation, bulky siloxyl groups on salen ligands enhance selectivity for trans-epoxides. Compare kinetic data (ee%) with less hindered analogs and perform DFT calculations to model steric effects .

Contradictions and Validation

- Synthetic Yield Variability : reports 83% yield for a similar ester, but siloxyl derivatives may require lower temperatures (<0°C) during silylation to suppress side reactions. Validate via reproducibility tests across labs .

- Stability Claims : While suggests refrigeration suffices, emphasizes argon atmosphere for long-term storage. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.